molecular formula C7H9F3O2 B6150674 ethyl (2Z)-4,4,4-trifluoro-3-methylbut-2-enoate CAS No. 64750-89-6

ethyl (2Z)-4,4,4-trifluoro-3-methylbut-2-enoate

Cat. No. B6150674
CAS RN: 64750-89-6
M. Wt: 182.1
InChI Key:
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Description

Ethyl (2Z)-4,4,4-trifluoro-3-methylbut-2-enoate, also known as ethyl trifluoromethylbut-2-enoate, is an organic compound with a molecular formula of C6H7F3O2 and a molar mass of 182.11 g/mol. It is a colorless liquid that is insoluble in water but soluble in many organic solvents such as ethanol, ether, and chloroform. It is a versatile intermediate in organic synthesis and has been used in a variety of different applications, including pharmaceuticals, agrochemicals, and other specialty chemicals.

Scientific Research Applications

Synthesis of Aromatic Azo Compounds

Aromatic azo compounds, characterized by their -N=N- double bonds and extensive π electron conjugation systems, are widely used in functional materials. Ethyl (2Z)-4,4,4-trifluoro-3-methylbut-2-enoate can be utilized in the synthesis of these compounds, which are valuable in creating light-responsive materials at the molecular level . The ability to undergo oxidative homo-coupling or cross-coupling makes it a versatile reagent in forming azo compounds with moderate-to-excellent yields under mild conditions .

Development of Photoresponsive Materials

Due to its structural properties, ethyl (2Z)-4,4,4-trifluoro-3-methylbut-2-enoate can contribute to the design of photoresponsive materials. These materials have applications in smart coatings, data storage, and sensors, where they change properties in response to light exposure .

Organic Dyes and Pigments

The compound’s reactivity and stability make it suitable for the development of organic dyes and pigments. These dyes have applications ranging from textile manufacturing to ink production, offering vibrant colors and stability .

Radical Reaction Initiators

In polymer chemistry, ethyl (2Z)-4,4,4-trifluoro-3-methylbut-2-enoate can act as a radical reaction initiator. This application is crucial in initiating polymerization processes, which are fundamental in creating various polymeric materials .

Aroma Compounds in Food Industry

Short-chain esters, such as ethyl (2Z)-4,4,4-trifluoro-3-methylbut-2-enoate, are important in the food industry for their role in flavor and aroma profiles. They contribute to the aroma fingerprint of various food products, including fruits like pears .

Medicinal Chemistry

In medicinal chemistry, the compound’s structural features allow for its use in the synthesis of pharmaceuticals. Its reactivity could be harnessed to create intermediates for drugs that require a trifluoromethyl group, which is often associated with biological activity .

Agrochemicals

The trifluoromethyl group in ethyl (2Z)-4,4,4-trifluoro-3-methylbut-2-enoate is also significant in the synthesis of agrochemicals. It can be used to develop pesticides and herbicides with enhanced efficacy and stability .

Material Science

In material science, this compound can be used to modify surface properties of materials. Its inclusion in coatings can impart hydrophobicity or other desired chemical characteristics, which can be beneficial in creating specialized materials .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl (2Z)-4,4,4-trifluoro-3-methylbut-2-enoate involves the reaction of ethyl acetoacetate with trifluoroacetaldehyde followed by a Wittig reaction with 3-methylbut-2-enal.", "Starting Materials": [ "Ethyl acetoacetate", "Trifluoroacetaldehyde", "3-methylbut-2-enal", "Sodium hydroxide", "Benzene", "Ethanol", "Diethyl ether" ], "Reaction": [ "Step 1: Dissolve ethyl acetoacetate (1.0 g, 0.0075 mol) in benzene (10 mL) and add trifluoroacetaldehyde (1.5 g, 0.012 mol) and sodium hydroxide (0.6 g, 0.015 mol). Stir the mixture at room temperature for 2 hours.", "Step 2: Extract the product with diethyl ether (3 x 10 mL) and wash the combined organic layers with water (10 mL). Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the intermediate product.", "Step 3: Dissolve the intermediate product in ethanol (10 mL) and add 3-methylbut-2-enal (1.5 g, 0.012 mol) and sodium hydroxide (0.6 g, 0.015 mol). Stir the mixture at room temperature for 2 hours.", "Step 4: Extract the product with diethyl ether (3 x 10 mL) and wash the combined organic layers with water (10 mL). Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the final product, ethyl (2Z)-4,4,4-trifluoro-3-methylbut-2-enoate." ] }

CAS RN

64750-89-6

Product Name

ethyl (2Z)-4,4,4-trifluoro-3-methylbut-2-enoate

Molecular Formula

C7H9F3O2

Molecular Weight

182.1

Purity

95

Origin of Product

United States

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